4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core structure with a cyclopropylcarbonyl group at the 4-position and a methyl group at the 3-position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-2-quinoxalinone with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The cyclopropylcarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, affecting cellular processes and leading to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(cyclopropylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone: Lacks the methyl group at the 3-position.
3-methyl-4-(phenylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone: Has a phenylcarbonyl group instead of a cyclopropylcarbonyl group.
Uniqueness
The presence of both the cyclopropylcarbonyl and methyl groups in 4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone contributes to its unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(cyclopropanecarbonyl)-3-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-12(16)14-10-4-2-3-5-11(10)15(8)13(17)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNLQFUQFAFAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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